molecular formula C7H10N4O2S B1621729 (4-Ethoxycarbonylthiazol-2-yl)guanidine CAS No. 82982-26-1

(4-Ethoxycarbonylthiazol-2-yl)guanidine

Cat. No.: B1621729
CAS No.: 82982-26-1
M. Wt: 214.25 g/mol
InChI Key: LBSBQVAGEVSBQP-UHFFFAOYSA-N
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Description

(4-Ethoxycarbonylthiazol-2-yl)guanidine is a chemical compound with the molecular formula C7H10N4O2S It is known for its unique structure, which includes a thiazole ring substituted with an ethoxycarbonyl group and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxycarbonylthiazol-2-yl)guanidine typically involves the reaction of guanylthiourea with ethyl 3-bromopyruvate in dry ethanol. The reaction mixture is refluxed under stirring for 2.5 hours. After the reaction, the mixture is concentrated under vacuum to dryness, and the residue is dissolved in water. The aqueous solution is washed with ethyl acetate and made alkaline with 5% sodium bicarbonate solution. The precipitated crystals are filtered, washed with water, and dried to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxycarbonylthiazol-2-yl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the guanidine group.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound, while oxidation and reduction can modify the thiazole ring or the guanidine group.

Scientific Research Applications

(4-Ethoxycarbonylthiazol-2-yl)guanidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Ethoxycarbonylthiazol-2-yl)guanidine involves its interaction with specific molecular targets. The guanidine group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates. This interaction is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxycarbonylthiazol-2-yl)guanidine
  • (4-Propoxycarbonylthiazol-2-yl)guanidine
  • (4-Butoxycarbonylthiazol-2-yl)guanidine

Uniqueness

(4-Ethoxycarbonylthiazol-2-yl)guanidine is unique due to its specific ethoxycarbonyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

ethyl 2-(diaminomethylideneamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9/h3H,2H2,1H3,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSBQVAGEVSBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371290
Record name (4-Ethoxycarbonylthiazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82982-26-1
Record name (4-Ethoxycarbonylthiazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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